molecular formula C13H13N3O B023988 Hydroxy Varenicline CAS No. 357424-21-6

Hydroxy Varenicline

Cat. No.: B023988
CAS No.: 357424-21-6
M. Wt: 227.26 g/mol
InChI Key: GKJIHIDMYKLTHW-UHFFFAOYSA-N
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Description

Hydroxy Varenicline is a metabolite of the nicotinic acetylcholine receptor agonist varenicline. It is known for its role in the pharmacokinetics of varenicline, which is widely used as a smoking cessation aid. The compound has the molecular formula C13H13N3O and a molecular weight of 227.3 g/mol .

Mechanism of Action

Target of Action

Hydroxy Varenicline, a metabolite of Varenicline , primarily targets the nicotinic acetylcholine receptors (nAChRs) . Specifically, it is a partial agonist of the alpha4/beta2 subtype of the nicotinic acetylcholine receptor . In addition, it acts on alpha3/beta4 and weakly on alpha3beta2 and alpha6-containing receptors . A full agonism was displayed on alpha7-receptors .

Mode of Action

This compound interacts with its targets by competitively inhibiting the ability of nicotine to bind to and activate the alpha-4 beta-2 receptor . It exerts mild agonistic activity at this site, though at a level much lower than nicotine . This activation is presumed to ease withdrawal symptoms .

Biochemical Pathways

This compound affects the parasympathetic pathway (TPP) , which accounts for approximately one-third of basal tear film production . By acting as a nAChR agonist, it influences this pathway and impacts the production of tears .

Pharmacokinetics

Steady state is reached within four days of administration . It exhibits linear pharmacokinetics following single- and multiple-dose administration .

Result of Action

The molecular and cellular effects of this compound’s action include reducing nicotine craving and withdrawal symptoms by relatively selectively modulating dopaminergic function at alpha4/beta2* nAChRs . It also significantly reduces LPS-induced cytokines and chemokines including TNF, IL-6, and IL-1 via alpha7nAChRs .

Action Environment

Environmental factors such as the presence of other drugs, patient characteristics, and lifestyle habits can influence the action, efficacy, and stability of this compound. For instance, a study identified several barriers to Varenicline adherence, including behavioral regulation, memory, goals, intentions, beliefs about capabilities, beliefs about consequences, optimism/pessimism, and environmental context .

Biochemical Analysis

Biochemical Properties

Hydroxy Varenicline interacts with various enzymes and proteins, primarily the α4β2 nicotinic acetylcholine receptor . As a partial agonist, it partially activates this receptor while displacing nicotine at its sites of action in the brain . This interaction is crucial in its role as a smoking cessation aid.

Cellular Effects

This compound influences cell function by interacting with nicotinic acetylcholine receptors. It can affect cell signaling pathways, gene expression, and cellular metabolism . Its partial agonism on the α4β2 receptors produces less effect of dopamine release than nicotine’s, which can help reduce nicotine cravings and withdrawal symptoms .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the α4β2 nicotinic acetylcholine receptor . As a partial agonist, it can bind to these receptors and partially activate them, displacing nicotine in the process . This interaction can lead to changes in gene expression and enzyme activation or inhibition .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. Studies on Varenicline have shown its efficacy in helping animals quit nicotine

Metabolic Pathways

Varenicline, its parent compound, is known to undergo limited metabolism, with the majority of the drug excreted unchanged in the urine

Transport and Distribution

Given that Varenicline is primarily excreted unchanged in the urine , it’s likely that this compound may follow a similar path

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy Varenicline typically involves the hydroxylation of varenicline. This can be achieved through various chemical reactions, including catalytic hydrogenation and enzymatic oxidation. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions: Hydroxy Varenicline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert this compound back to its parent compound, varenicline.

    Substitution: The hydroxyl group in this compound can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various hydroxylated derivatives, while reduction can regenerate varenicline.

Scientific Research Applications

Hydroxy Varenicline has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of varenicline and its metabolites.

    Biology: Studied for its interactions with nicotinic acetylcholine receptors and its role in neurotransmission.

    Medicine: Investigated for its potential therapeutic effects and its role in the pharmacokinetics of varenicline.

    Industry: Utilized in the development of smoking cessation aids and related pharmaceutical products

Comparison with Similar Compounds

    Varenicline: The parent compound, used as a smoking cessation aid.

    Bupropion: Another smoking cessation aid with a different mechanism of action, acting as a norepinephrine-dopamine reuptake inhibitor.

    Nicotine: The primary addictive component of tobacco, which acts as a

Properties

IUPAC Name

5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),7,10-tetraen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c17-13-6-15-11-2-9-7-1-8(5-14-4-7)10(9)3-12(11)16-13/h2-3,6-8,14H,1,4-5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJIHIDMYKLTHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1C3=CC4=C(C=C23)NC(=O)C=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432212
Record name Hydroxy Varenicline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

357424-21-6
Record name Hydroxy Varenicline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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